1-(3-Cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl phenyl ether
Description
1-(3-Cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl phenyl ether is a heterocyclic compound that features a triazolothiadiazole core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development and other scientific research.
Properties
Molecular Formula |
C17H20N4OS |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-cyclohexyl-6-(1-phenoxyethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H20N4OS/c1-12(22-14-10-6-3-7-11-14)16-20-21-15(18-19-17(21)23-16)13-8-4-2-5-9-13/h3,6-7,10-13H,2,4-5,8-9H2,1H3 |
InChI Key |
XVAFDNABIFVXJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN2C(=NN=C2S1)C3CCCCC3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl phenyl ether typically involves the cyclization of appropriate precursors under specific conditions. One common method involves heating 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF, initially in the presence of potassium carbonate for 2 hours, followed by the addition of p-TsOH . This method yields the desired triazolothiadiazole derivatives efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl phenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl ether group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
1-(3-Cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl phenyl ether has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl phenyl ether involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with target receptors, leading to inhibition or modulation of their activity. For example, as an enzyme inhibitor, it can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another class of compounds with a similar triazolothiadiazole core but different fusion patterns.
Uniqueness
1-(3-Cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl phenyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group and the phenyl ether moiety enhances its ability to interact with various biological targets, making it a versatile compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
